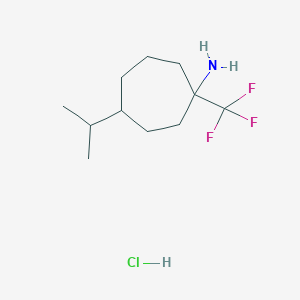
4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cycloheptane ring substituted with a propan-2-yl group and a trifluoromethyl group, along with an amine group that forms a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the cycloheptane ring. One common approach is to start with a cycloheptene derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and reduction to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The propan-2-yl group can be oxidized to form propan-2-one.
Reduction: The trifluoromethyl group is resistant to reduction, but the amine group can be reduced to form an amine.
Substitution: The cycloheptane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as halides or alkyl groups can be used, often with a Lewis acid catalyst.
Major Products Formed:
Oxidation: Propan-2-one
Reduction: Secondary or tertiary amines
Substitution: Various substituted cycloheptanes
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a tool in biological research, such as in the study of enzyme inhibitors or receptor binding assays. Medicine: Industry: The compound's unique properties may be exploited in the manufacturing of specialty chemicals or materials with specific desired characteristics.
Mecanismo De Acción
The mechanism by which 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
4-(Propan-2-yl)-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride: Similar structure but with a cyclohexane ring instead of cycloheptane.
4-(Propan-2-yl)-1-(trifluoromethyl)cyclopentan-1-amine hydrochloride: Similar structure but with a cyclopentane ring instead of cycloheptane.
4-(Propan-2-yl)-1-(trifluoromethyl)cyclooctan-1-amine hydrochloride: Similar structure but with a cyclooctane ring instead of cycloheptane.
Uniqueness: The uniqueness of 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride lies in its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
4-propan-2-yl-1-(trifluoromethyl)cycloheptan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3N.ClH/c1-8(2)9-4-3-6-10(15,7-5-9)11(12,13)14;/h8-9H,3-7,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMHCYQIQKBSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(CC1)(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
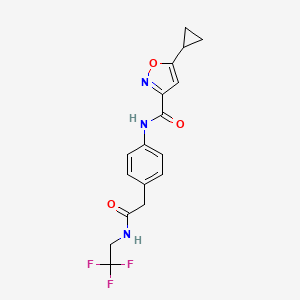
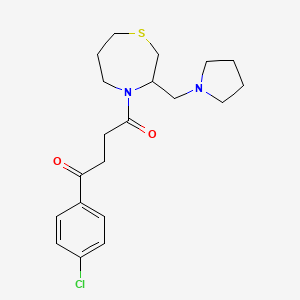
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2904321.png)
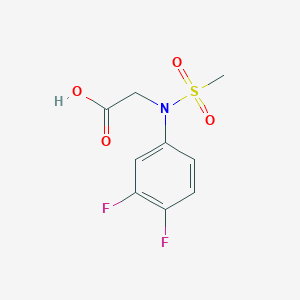
![10-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2904328.png)
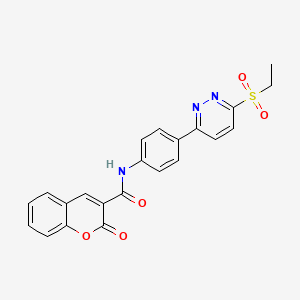
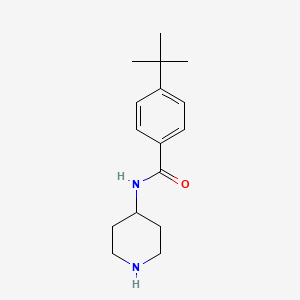
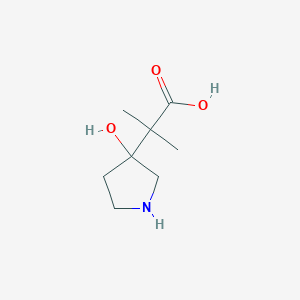
![N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide](/img/structure/B2904333.png)
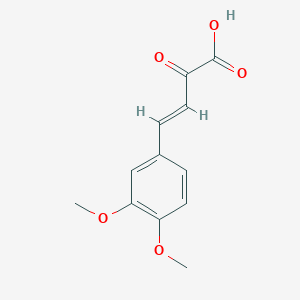
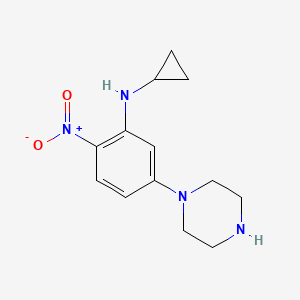
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2904338.png)
![6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2904339.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2904340.png)
